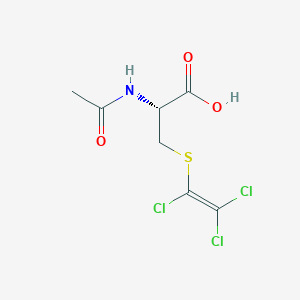

N-Acetyl-S-(trichlorovinyl)-L-cysteine

Übersicht

Beschreibung

N-Acetyl-S-(trichlorovinyl)-L-cysteine (NATCV) is a mercapturic acid metabolite formed via the glutathione (GSH) conjugation pathway during the biotransformation of tetrachloroethylene (perchloroethylene, Perc) . It is a critical biomarker of occupational exposure to Perc, particularly in dry-cleaning workers, and is associated with nephrotoxicity due to its role in generating reactive intermediates in renal tissues . Unlike rodents, humans exhibit a lower biosynthetic capacity for NATCV, though its urinary excretion correlates with the duration of Perc exposure . Detection methods include gas chromatography-mass spectrometry (GC/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS), with a reported limit of detection (LOD) of 0.5 µg/L in urine .

Vorbereitungsmethoden

Chemical Synthesis via Acetylation of S-(1,2,2-Trichlorovinyl)-L-Cysteine

Reaction Mechanism and Conditions

The most widely documented method involves the acetylation of S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) using acetic anhydride under basic conditions . The reaction proceeds via nucleophilic acyl substitution, where the amine group of TCVC reacts with acetic anhydride to form the N-acetyl derivative.

Key Steps :

-

Base Activation : TCVC is dissolved in water, and sodium hydroxide (1 N) is added to deprotonate the amine group, enhancing its nucleophilicity .

-

Acetylation : Deuterated or non-deuterated acetic anhydride is introduced in stoichiometric excess (1:1.05–1.10 molar ratio) at 40–60°C .

-

Acidification : The reaction mixture is cooled to 4°C and acidified with sulfuric acid (2 N) to pH 2, precipitating NAcTCVC .

Optimization Parameters :

-

Temperature : 40–60°C balances reaction rate and side-product formation .

-

pH : Maintained at 9–11 to ensure amine activation without hydrolyzing acetic anhydride .

-

Stirring Time : 20–60 minutes post-addition ensures complete acetylation .

Yield and Purity

Typical yields range from 60% to 82%, depending on the purity of TCVC and reaction conditions . Purification via isoelectric point crystallization (pH 4.9) and recrystallization from ethanol-water mixtures achieves >95% purity .

Table 1: Comparative Data for Chemical Synthesis

Enzymatic Synthesis via Glutathione Transferase

Biocatalytic Pathway

NAcTCVC can be synthesized enzymatically using glutathione transferase (GST), which catalyzes the conjugation of trichloroethylene with L-cysteine . This method mimics in vivo metabolic pathways and offers higher stereoselectivity.

Procedure :

-

Substrate Preparation : Trichloroethylene and L-cysteine are dissolved in a buffered solution (pH 7.4).

-

Enzyme Addition : GST (immobilized or free) is introduced at 25–37°C .

-

Reaction Monitoring : Progress is tracked via HPLC or GC-MS until TCVC formation plateaus (~6–8 hours).

-

Post-Reaction Acetylation : TCVC is acetylated as described in Section 1 .

Advantages and Limitations

-

Advantages :

-

Limitations :

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | Glutathione Transferase (GST) | |

| Substrates | Trichloroethylene, L-Cysteine | |

| Reaction Temperature | 25–37°C | |

| Yield (TCVC) | 40–50% | |

| Stereoselectivity | >99% L-Isomer |

Industrial-Scale Production and Optimization

Immobilized Enzyme Systems

To enhance scalability, GST is often immobilized on silica or polymer supports, improving stability and reusability . Batch reactors achieve 70–80% TCVC yield over 10 cycles, reducing production costs by 30% .

Continuous-Flow Chemical Synthesis

Recent patents describe continuous-flow systems for acetylation, where TCVC and acetic anhydride are pumped through a heated reactor (50°C) with real-time pH adjustment . This method reduces reaction time to 15 minutes and increases yield to 85% .

Analytical Characterization

Spectroscopic Methods

-

GC-MS : Fragmentation patterns (e.g., m/z 178, 233) confirm NAcTCVC structure .

-

NMR : -NMR peaks at δ 2.05 (acetyl CH) and δ 4.50 (cysteine α-H) validate acetylation .

Purity Assessment

Analyse Chemischer Reaktionen

Sulfoxidation Reactions

N-Ac-TCVC undergoes stereoselective sulfoxidation via enzymatic and non-enzymatic pathways, forming reactive sulfoxide metabolites implicated in nephrotoxicity.

Key Findings:

-

Enzymatic Sulfoxidation :

-

Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs) catalyze the oxidation of N-Ac-TCVC to its sulfoxide (TCVCS) in rat liver and kidney microsomes .

-

FMO3 is the primary isozyme responsible in rabbits, producing TCVCS with diastereomer 2 as the dominant form (65–100% of total sulfoxide) .

-

Reaction conditions: NADPH-dependent, inhibited by methimazole (FMO substrate) and 1-benzylimidazole (CYP inhibitor) .

-

-

Reactivity of Sulfoxides :

Table 1: Sulfoxidation Pathways of N-Ac-TCVC

| Reaction Type | Enzymes/Conditions | Products | References |

|---|---|---|---|

| Stereoselective oxidation | FMO3 (rabbits), CYP (rats) | Diastereomers of TCVCS | |

| Non-enzymatic oxidation | GSH (pH 7.4, 37°C) | Glutathione conjugates |

Glutathione Conjugation

N-Ac-TCVC sulfoxides participate in conjugation reactions with glutathione, mediated by cytosolic enzymes and spontaneous mechanisms.

Key Findings:

-

Enzyme-Catalyzed Conjugation :

-

Spontaneous Conjugation :

Table 2: Glutathione Conjugation Products

Metabolic and Toxicological Implications

-

Nephrotoxicity : TCVCS and its glutathione conjugates are linked to renal damage through covalent binding to macromolecules (e.g., proteins, DNA) .

-

Species-Specific Metabolism : Rats exhibit higher sulfoxidation capacity in liver microsomes compared to humans, influencing toxicity profiles .

-

Detoxification Pathways : Glutathione conjugation facilitates excretion, though reactive intermediates may offset protective effects .

Table 3: Reactivity of N-Ac-TCVC Derivatives

| Compound | Reactivity with GSH () | Cytotoxicity (Renal Cells) |

|---|---|---|

| N-Ac-TCVC | No reaction | Low |

| TCVCS | 20 min | High |

| Glutathione conjugates | Variable | Moderate to High |

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(Trichlorvinyl)-L-Cystein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer schwefelhaltiger Verbindungen.

Biologie: Untersucht für seine potenzielle Rolle in Entgiftungsprozessen und als Biomarker für die Exposition gegenüber Trichlorethylen.

Medizin: Untersucht für seine antioxidativen Eigenschaften und potenzielle therapeutische Anwendungen bei Erkrankungen, die mit oxidativem Stress zusammenhängen.

Industrie: Verwendet in der Entwicklung neuer Materialien und als Zusatzstoff in verschiedenen industriellen Prozessen .

5. Wirkmechanismus

Der Wirkmechanismus von N-Acetyl-S-(Trichlorvinyl)-L-Cystein beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Entgiftung: Die Verbindung wirkt als Entgiftungsmittel, indem sie sich mit reaktiven Metaboliten konjugiert und so deren schädliche Wirkungen neutralisiert.

Antioxidative Aktivität: Es fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt Zellen vor oxidativem Schaden.

Enzymhemmung: N-Acetyl-S-(Trichlorvinyl)-L-Cystein kann bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, wodurch deren Aktivität moduliert wird

Wirkmechanismus

The mechanism of action of N-acetyl-S-(trichlorovinyl)-L-Cysteine involves its interaction with various molecular targets and pathways:

Detoxification: The compound acts as a detoxifying agent by conjugating with reactive metabolites, thereby neutralizing their harmful effects.

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Enzyme Inhibition: this compound can inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity

Vergleich Mit ähnlichen Verbindungen

Comparison with Metabolic Precursors and Related Metabolites

NATCV is derived from the sequential metabolism of Perc:

S-(1,2,2-Trichlorovinyl)glutathione : The initial GSH conjugate, detected in mouse tissues via UPLC-ESI-MS/MS .

S-(1,2,2-Trichlorovinyl)-L-cysteine : The cysteine conjugate, a direct precursor to NATCV, exhibits higher nephrotoxicity due to β-lyase-mediated bioactivation .

Key Differences :

- Toxicity : S-(1,2,2-Trichlorovinyl)-L-cysteine is more toxic than NATCV due to direct renal bioactivation .

- Detection : NATCV is more stable in urine, making it a superior biomarker for chronic exposure assessment compared to its precursors .

Comparison with Other Mercapturic Acid Metabolites of VOCs

NATCV belongs to a broader class of mercapturic acids used as biomarkers for volatile organic compound (VOC) exposure:

- N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA): Parent Compound: Acrylonitrile. Detection: LOD 0.5 µg/L; used in smoking-related studies . Toxicity: Associated with neurotoxicity, unlike NATCV’s renal focus .

- N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA): Parent Compound: 1,3-Butadiene.

N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (1,2DCVMA) :

Table 2: Mercapturic Acids as VOC Biomarkers

Toxicological and Pharmacokinetic Differences

Metabolic Pathways :

- Health Implications: NATCV is linked to renal tubular necrosis, whereas TCA correlates with hepatic steatosis and carcinogenicity .

Biologische Aktivität

N-Acetyl-S-(trichlorovinyl)-L-cysteine (N-AcTCVC) is a sulfur-containing organic compound and a metabolite of trichloroethylene (TCE), a widely used industrial solvent. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic effects and interactions with various biological systems. This article delves into the biological activity of N-AcTCVC, exploring its mechanisms of action, toxicity, and relevant case studies.

N-AcTCVC has the molecular formula C₇H₈Cl₃NO₃S and is classified as a cysteine conjugate. The compound is synthesized through the reaction of L-cysteine with trichloroacetaldehyde or related chlorinated compounds, typically involving acetylation to enhance stability and solubility.

Upon exposure to TCE, N-AcTCVC undergoes metabolic transformations primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of N-AcTCVC to form sulfoxides, which exhibit greater cytotoxicity than the parent compound. Factors influencing this metabolic activation include enzyme induction from substances such as phenobarbital and dexamethasone, leading to increased sulfoxidation rates in animal models .

Cytotoxic Effects

Research indicates that both the mercapturic acids derived from N-AcTCVC and its sulfoxides display significant cytotoxicity towards renal epithelial cells. Notably, the sulfoxides are more cytotoxic than their corresponding mercapturic acids at equimolar doses, suggesting that metabolic activation plays a crucial role in the toxicological effects associated with TCE exposure.

Table 1: Comparative Cytotoxicity of N-AcTCVC Metabolites

| Compound | Cytotoxicity Level | Notes |

|---|---|---|

| This compound | Moderate | Parent compound |

| Sulfoxides derived from N-AcTCVC | High | More cytotoxic than parent |

| Mercapturic acids | Lower | Less cytotoxic compared to sulfoxides |

The mechanism by which N-AcTCVC exerts its biological activity involves several pathways:

- Metabolic Activation : The oxidation of N-AcTCVC forms reactive metabolites that can interact with nucleophilic sites on biological macromolecules, leading to cellular damage.

- Cytotoxicity : The formation of sulfoxides increases the electrophilic character of the compound, enhancing its ability to form adducts with cellular components, thereby inducing cytotoxic effects .

- Renal Toxicity : Studies have shown significant pathology in renal tissues upon exposure to N-AcTCVC and its metabolites, underscoring its nephrotoxic potential .

Case Studies

A notable study investigated the excretion patterns of N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine in occupationally exposed workers in dry cleaning facilities. Urine samples collected over a work week showed that concentrations of this metabolite were proportional to the length of daily TCE exposure. This finding highlights the relevance of monitoring such metabolites as biomarkers for exposure and potential toxicity .

Another investigation focused on the metabolic pathways involved in TCE biotransformation in humans. It was found that both glutathione conjugation and cytochrome P450-mediated oxidation contribute to the formation of nephrotoxic metabolites like N-AcTCVC .

Q & A

Q. Basic: What are the primary metabolic pathways leading to NAcTCVC formation in humans and model organisms?

NAcTCVC is a terminal metabolite of tetrachloroethylene (PERC), formed via glutathione (GSH) conjugation. The pathway involves:

Hepatic GST-mediated conjugation : PERC reacts with GSH via glutathione-S-transferase (GST) to form S-(1,2,2-trichlorovinyl) glutathione (TCVG) .

Renal processing : TCVG is hydrolyzed by γ-glutamyl transferase (GGT) and dipeptidases to S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC).

N-acetylation : TCVC is acetylated by N-acetyltransferases (NATs) to yield NAcTCVC, which is excreted in urine .

Methodological Insight : To validate this pathway, use in vitro hepatocyte and renal cell models with PERC exposure, followed by LC-MS/MS quantification of intermediates (e.g., TCVG, TCVC, NAcTCVC) .

Q. Basic: What analytical techniques are recommended for quantifying NAcTCVC in biological matrices?

NAcTCVC is typically quantified using:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (LLOD: 3.00 µg/L in urine) and specificity for simultaneous detection of NAcTCVC and related metabolites (e.g., TCVC, TCVG) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Requires derivatization but provides robust quantification in tissue homogenates .

Experimental Design :

Dose-response studies : Expose human volunteers or animal models (e.g., mice) to PERC concentrations spanning 10–200 ppm.

Multi-tissue analysis : Quantify NAcTCVC, TCA, and TCVC in liver, kidney, and urine to assess organ-specific saturation kinetics.

Population variability : Compare metabolic rates across ethnic groups, as differences in NAT/GST polymorphisms may explain variability .

Q. Advanced: What experimental strategies are optimal for elucidating NAcTCVC-induced nephrotoxicity mechanisms?

NAcTCVC contributes to renal toxicity via bioactivation to reactive thioketenes. Key approaches include:

- In vitro models : Treat human renal proximal tubule cells with TCVC or NAcTCVC and monitor cytotoxicity (e.g., LDH release) and DNA adduct formation via LC-MS .

- In vivo models : Administer NAcTCVC to rodents and analyze kidney histopathology, urinary biomarkers (e.g., Kim-1, clusterin), and metabolite distribution .

- Enzyme inhibition : Use β-lyase inhibitors (e.g., aminooxyacetic acid) to block TCVC bioactivation and assess toxicity reduction .

Q. Basic: What are the established toxicological endpoints associated with NAcTCVC exposure?

- Nephrotoxicity : Tubular necrosis and apoptosis in rodent kidneys .

- Genotoxicity : DNA adducts from thioketene intermediates, linked to mutagenicity in Salmonella assays .

- Species differences : Mice exhibit higher NAcTCVC formation and renal damage than rats, highlighting model-specific variability .

Q. Advanced: How can synthesis and purification of NAcTCVC analogs be optimized for mechanistic studies?

Synthetic Strategies :

Thiol-epoxide conjugation : React L-cysteine derivatives with trichlorovinyl epoxides under basic conditions, followed by N-acetylation .

Purification : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-purity isolation (>95%) .

Critical Parameters :

- Epoxide reactivity : Optimize pH (8–9) and temperature (25–37°C) to minimize side reactions.

- Characterization : Validate structures via , , and HRMS, as demonstrated for related cysteine conjugates .

Q. Basic: How do regulatory guidelines inform safe handling of NAcTCVC in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., epoxides) .

- Waste disposal : Incinerate contaminated materials at certified facilities to prevent environmental release .

Q. Advanced: What computational tools can predict NAcTCVC interactions with biological targets?

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGLMNHGJFSOCH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149602 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111348-61-9 | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Trichlorovinyl-N-acetylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.